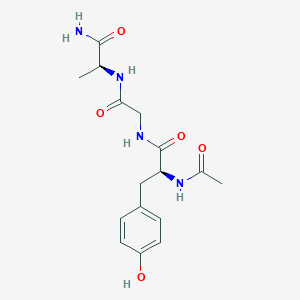
N-Acetyl-L-tyrosylglycyl-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-tyrosylglycyl-L-alaninamide is a synthetic peptide compound that combines the amino acids tyrosine, glycine, and alanine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. The acetylation of the tyrosine residue enhances its stability and bioavailability, making it a valuable compound for research and therapeutic purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tyrosylglycyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The alanine residue is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (glycine) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The process is repeated for the tyrosine residue.
Acetylation: The N-terminal of the peptide is acetylated using acetic anhydride.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
N-Acetyl-L-tyrosylglycyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Oxidation of the tyrosine residue can occur under specific conditions, leading to the formation of dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Enzymes such as proteases or acidic/basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Dopaquinone and other oxidized derivatives.
Reduction: Reduced forms of the peptide with intact amino acid residues.
科学的研究の応用
N-Acetyl-L-tyrosylglycyl-L-alaninamide has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating neurological disorders and other diseases.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
作用機序
The mechanism of action of N-Acetyl-L-tyrosylglycyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The acetylated tyrosine residue can enhance the compound’s ability to cross cell membranes and interact with intracellular proteins. The peptide may modulate signaling pathways by binding to receptors or enzymes, influencing cellular processes such as neurotransmission, inflammation, and cell survival.
類似化合物との比較
Similar Compounds
N-Acetyl-L-tyrosine: A precursor to neurotransmitters like dopamine and norepinephrine.
N-Acetyl-L-alanine: Known for its role in protein synthesis and metabolism.
N-Acetyl-L-glycine: Involved in various metabolic pathways and used as a supplement.
Uniqueness
N-Acetyl-L-tyrosylglycyl-L-alaninamide is unique due to its specific combination of amino acids and acetylation, which enhances its stability and bioavailability. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other acetylated amino acids and peptides.
特性
CAS番号 |
81543-12-6 |
|---|---|
分子式 |
C16H22N4O5 |
分子量 |
350.37 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C16H22N4O5/c1-9(15(17)24)19-14(23)8-18-16(25)13(20-10(2)21)7-11-3-5-12(22)6-4-11/h3-6,9,13,22H,7-8H2,1-2H3,(H2,17,24)(H,18,25)(H,19,23)(H,20,21)/t9-,13-/m0/s1 |
InChIキー |
OOOMDXDGSLDNHG-ZANVPECISA-N |
異性体SMILES |
C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
正規SMILES |
CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


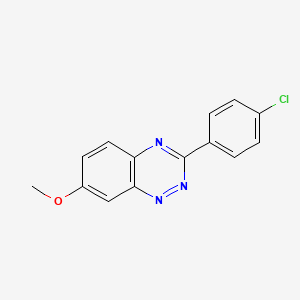
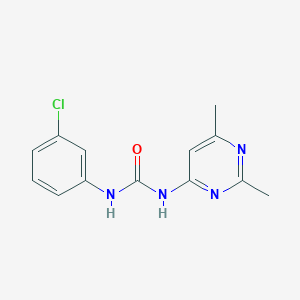

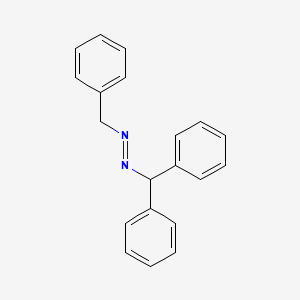

![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
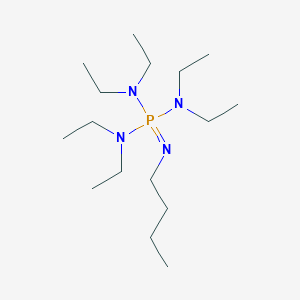
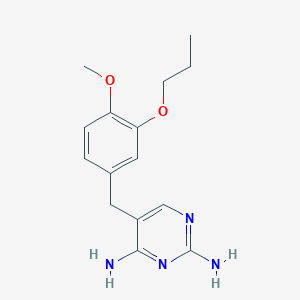
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
